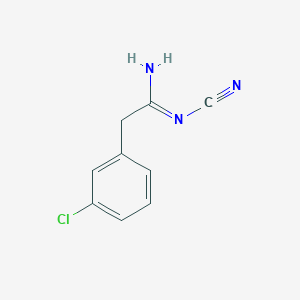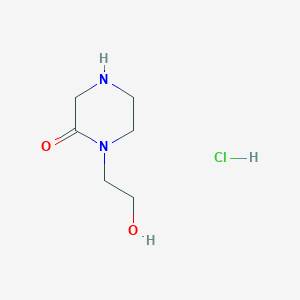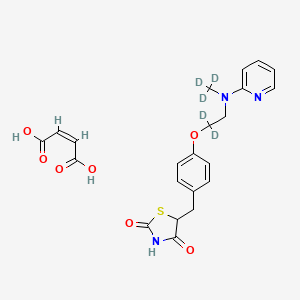
(1Z)-2-(3-chlorophenyl)-N'-cyanoethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-2-(3-chlorophenyl)-N'-cyanoethanimidamide, or more commonly called chlorphenacyl, is an organic compound that is used in a variety of scientific research applications. It is a member of the arylcyanoamide family, which is a group of compounds that are known for their ability to inhibit enzymes and other proteins. Chlorphenacyl has been investigated for its potential use in cancer therapies, as well as its role in biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Discovery of Nonpeptide Agonists
A significant application in scientific research involving (1Z)-2-(3-chlorophenyl)-N'-cyanoethanimidamide is in the discovery of nonpeptide agonists. For example, the research on 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954) as a nonpeptidic agonist of the urotensin-II receptor highlights this application. This agonist was found to have an EC50 of 300 nM at the human UII receptor and showed high selectivity (Croston et al., 2002).
Removal of Environmental Contaminants
Research on the removal of chlorophenols from aqueous media using hydrophobic deep eutectic solvents (HDESs) is another application. This study demonstrates the potential for using certain solvents to extract chlorophenols, like 3-chlorophenol, from wastewater, thus addressing environmental contamination concerns (Adeyemi et al., 2020).
Synthesis and Characterization in Chemistry
The synthesis and characterization of related compounds also form a part of scientific research applications. For example, the study of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate and its crystallization, spectrometric identification, and structural analysis provide insights into the behavior of similar chemical structures (Johnson et al., 2006).
Agricultural Applications
In agriculture, research on polymeric and solid lipid nanoparticles for the sustained release of certain compounds, such as carbendazim and tebuconazole, which are related to chlorophenyl structures, is a noteworthy application. These nanoparticles offer advantages like improved release profiles and reduced toxicity, beneficial for plant disease prevention and treatment (Campos et al., 2015).
Photogeneration and Reactivity Studies
The study of the photochemistry of compounds like 4-chlorophenol and related derivatives in various solvents, leading to reductive dehalogenation, is another important application. Such studies provide insights into the photogeneration and reactivity of related aryl cations, contributing to a deeper understanding of chemical reactions under specific conditions (Protti et al., 2004).
Environmental Degradation and Bioremediation
Research into the environmental degradation and bioremediation of chlorophenols is crucial. Studies on the microbial degradation of chlorophenols and related compounds, which are known for their toxicity and persistence in the environment, focus on understanding and optimizing bioremediation processes (Olaniran & Igbinosa, 2011).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N'-cyanoethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-3-1-2-7(4-8)5-9(12)13-6-11/h1-4H,5H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHILOFXSSKHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=NC#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2582325.png)
![3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2582327.png)

![methyl 11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B2582332.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(dimethylamino)acrylate](/img/structure/B2582333.png)
![2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2582334.png)
![(E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2582335.png)
![2-Chloro-4-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-carbonyl]pyridine](/img/structure/B2582336.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2582338.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2582339.png)

![(1alpha,5alpha)-3-Benzyl-6alpha-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2582343.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2582347.png)